8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c19-13-1-3-14(4-2-13)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-12-5-7-20-8-6-12/h1-8H,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWKGGYPYHSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinylmethyl precursors. These precursors are then subjected to cyclization reactions to form the imidazo[2,1-c][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl and pyridinylmethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo-triazine derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, molecular descriptors, and inferred physicochemical properties.
Structural Analogues and Substituent Effects
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (, CAS: 946280-67-7)
- Molecular Formula : C₁₈H₂₂FN₅O₃
- Molecular Weight : 375.40 g/mol
- Key Differences : The N-substituent is a 3-isopropoxypropyl group instead of pyridin-4-ylmethyl. This alkyl ether chain increases lipophilicity (predicted logP ~3.5) compared to the pyridine-containing target compound (logP ~2.1). The isopropoxy group may reduce solubility in aqueous media but enhance membrane permeability .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Molecular Formula: C₂₈H₂₅N₅O₆ Molecular Weight: 527.53 g/mol Key Differences: While structurally distinct (imidazo[1,2-a]pyridine core vs. imidazo[2,1-c][1,2,4]triazine), this compound highlights the impact of electron-withdrawing groups (cyano, nitro) on stability and reactivity. The nitro group may confer oxidative stress resistance but reduce metabolic stability .
Molecular Descriptors and QSAR Insights
emphasizes that van der Waals descriptors and electronic properties govern molecular behavior in congeneric series. For the target compound:
- Van der Waals Volume : ~320 ų (estimated), smaller than the 3-isopropoxypropyl analog (~350 ų) due to the compact pyridine substituent.
- In contrast, the nitro group in ’s compound may create steric hindrance or polar interactions .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison of key properties is tabulated below:
Notes:
- The pyridin-4-ylmethyl group in the target compound balances lipophilicity and solubility better than the alkyl ether analog.
- The nitro-containing derivative () shows higher solubility due to polar nitro and ester groups but may face metabolic challenges .
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family and has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a pyridinylmethyl moiety enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor properties by acting as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment, particularly for tumors with BRCA1/2 mutations.
Key Findings
- Inhibition of PARP Activity :
-
Antitumor Efficacy :
- It effectively prevents the proliferation of cancer cells harboring mutant BRCA1/2 genes, showing EC50 values of 0.3 nM in MX-1 breast cancer cells and 5 nM in Capan-1 cells .
- The compound has shown favorable pharmacokinetic properties and significant antitumor efficacy in xenograft models when administered orally as a single agent or in combination with other chemotherapeutics like temozolomide and cisplatin .
- Mechanism of Action :
Case Studies
Several studies have evaluated the biological activity of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:
Comparative Analysis
The following table compares the biological activities of various related compounds:
| Compound Name | Target Enzyme | Inhibition Type | EC50/Ki |
|---|---|---|---|
| Talazoparib (BMN 673) | PARP1/2 | Competitive Inhibition | Ki = 0.87 nM |
| Olaparib | PARP1/2 | Competitive Inhibition | Ki = 0.5 nM |
| Niraparib | PARP1/2 | Competitive Inhibition | Ki = 0.7 nM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology : The synthesis involves multi-step reactions, typically starting with condensation of fluorophenyl-containing precursors with heterocyclic intermediates. Key steps include cyclization reactions under reflux conditions (e.g., ethanol or DMF as solvents) and coupling reactions using carbodiimide-based catalysts (e.g., EDCI·HCl) .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts. Gradient elution with acetonitrile/water mixtures is recommended for resolving structurally similar impurities .
- Yield Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, triazole ring formation may require anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the pyridinylmethyl moiety (δ ~4.6 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the tetrahydroimidazotriazine core .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and triazine ring vibrations (~1550 cm) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Stability Testing : Perform accelerated degradation studies under varying pH (e.g., 1–13), temperature (4°C to 60°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Storage Recommendations : Lyophilized forms stored at -20°C in amber vials show minimal degradation over six months .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Root Cause Analysis : Contradictions may arise from tautomerism in the tetrahydroimidazotriazine core or solvent-dependent conformational changes. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- In Silico Approaches : Perform molecular docking against targets like kinases or GPCRs, leveraging the fluorophenyl group’s affinity for hydrophobic binding pockets .
- Experimental Validation : Use competitive binding assays (e.g., fluorescence polarization) with labeled ligands. For enzyme inhibition studies, employ kinetic assays (e.g., NADH-coupled detection for oxidoreductases) .
Q. How can structure-activity relationships (SAR) be explored to enhance potency?
- Modification Strategies :
- Pyridinylmethyl Group : Replace with bulkier substituents (e.g., benzyl or cyclohexylmethyl) to assess steric effects on target engagement .
- Fluorophenyl Ring : Introduce electron-withdrawing groups (e.g., -CF) to modulate electron density and binding affinity .
- Synthesis and Testing : Prepare analogs via parallel synthesis and screen against disease-relevant cell lines (e.g., cancer or microbial models) .
Q. What experimental approaches address low aqueous solubility in pharmacological assays?
- Formulation Strategies : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation to enhance solubility without altering bioactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to improve bioavailability .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity levels) meticulously, as minor variations can significantly impact yields and purity .
- Advanced Characterization : For ambiguous structural features, single-crystal X-ray diffraction remains the gold standard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
